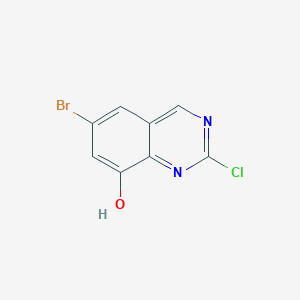

6-Bromo-2-chloro-quinazolin-8-ol

Description

Significance of the Quinazoline (B50416) Heterocyclic Scaffold in Medicinal Chemistry

The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.commdpi.com Quinazoline derivatives have been extensively investigated and have shown promise in a multitude of therapeutic areas. nih.gov

The versatility of the quinazoline ring system allows for the synthesis of a vast number of derivatives with varied biological actions, including:

Antimicrobial researchgate.netresearchgate.net

Anti-inflammatory mdpi.comresearchgate.net

Anticonvulsant mdpi.comresearchgate.net

Antihypertensive nih.govbenthamdirect.com

Antimalarial researchgate.netbenthamdirect.com

Several quinazoline-based drugs have received approval from the U.S. Food and Drug Administration (FDA) for clinical use, particularly in oncology. nih.gov This success has further fueled research into novel quinazoline derivatives with improved efficacy and reduced side effects. ekb.eg The stable yet reactive nature of the quinazolinone ring, a common form of the scaffold, makes it amenable to various chemical modifications, allowing for the fine-tuning of its biological activity. researchgate.net

| Therapeutic Area | Reported Activity of Quinazoline Derivatives |

|---|---|

| Oncology | Anticancer, Antitumor |

| Infectious Diseases | Antimicrobial, Antibacterial, Antifungal, Antiviral, Antimalarial |

| Inflammation | Anti-inflammatory |

| Neurology | Anticonvulsant, treatment for Alzheimer's disease |

| Cardiovascular | Antihypertensive |

Overview of Halogenated Quinazoline Derivatives within Contemporary Drug Discovery Research

The introduction of halogen atoms into the quinazoline scaffold has been a key strategy in the development of potent therapeutic agents. nih.govrsc.org Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov

Studies have shown that the presence of a halogen atom, particularly at the 6-position of the quinazoline ring, can enhance the anticancer effects of these compounds. nih.gov For instance, the incorporation of fluorine, chlorine, or bromine at specific positions has led to the discovery of quinazoline derivatives with potent antiproliferative activity against various cancer cell lines. nih.govacs.org The strategic placement of halogens can also improve antimicrobial and other biological activities. nih.govresearchgate.net

Specific Research Focus: 6-Bromo-2-chloro-quinazolin-8-ol as a Key Quinazoline Intermediate and Derivative for Investigation

Within the broad class of halogenated quinazolines, This compound has emerged as a compound of significant interest. Its unique substitution pattern, featuring a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 8-position, makes it a valuable intermediate for the synthesis of more complex derivatives. pharmint.net

The presence of two different halogen atoms offers opportunities for selective chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships. evitachem.com The hydroxyl group at the 8-position provides another site for derivatization, further expanding the chemical space that can be explored from this single precursor.

Research into this compound and its derivatives is driven by the potential to develop novel therapeutic agents with enhanced potency and selectivity. pharmint.net The synthesis and biological evaluation of compounds derived from this key intermediate are active areas of investigation in academic and industrial research. For example, derivatives of 6-bromo-quinazolinone have been synthesized and evaluated for their anti-inflammatory, analgesic, and antibacterial activities. researchgate.net Furthermore, the synthesis of related compounds like 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione highlights the utility of multi-halogenated quinazolines as versatile chemical building blocks. osi.lvresearchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | Not Available | C8H4BrClN2O | 259.49 |

| 6-Bromo-2-chloroquinazoline | Not Available | C8H4BrClN2 | 243.49 sigmaaldrich.com |

| 6-Bromo-8-chloroquinazolin-4(3H)-one | Not Available | C8H4BrClN2O | 259.49 evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

6-bromo-2-chloroquinazolin-8-ol |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |

InChI Key |

MJUAZDFQCGSZAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Chloro Quinazolin 8 Ol and Its Analogs

Established Synthetic Routes for Quinazoline (B50416) Core Structures Precursors to 6-Bromo-2-chloro-quinazolin-8-ol

The construction of the fundamental quinazoline ring system can be achieved through various classical and modern synthetic methodologies. These routes provide the necessary precursors that can be further modified to yield specifically substituted quinazolines like this compound.

Classical Cyclization Reactions (e.g., Niementowski Reaction)

The Niementowski quinazoline synthesis is a well-established and widely used method for the formation of 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). wikipedia.orgnih.govchemeurope.com This reaction typically involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgdrugfuture.comdrugfuture.com The process begins with the formation of a Schiff base, followed by intramolecular condensation to form an imine intermediate, and subsequent ring closure with the loss of a water molecule to yield the quinazoline derivative. wikipedia.org

Traditionally, the Niementowski reaction requires high temperatures and can be a lengthy process. nih.gov However, advancements such as the use of microwave irradiation have been shown to significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly approach. nih.govresearchgate.net A modification of this reaction, known as the Niementowski modification of the Friedlander synthesis, utilizes isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov

The versatility of the Niementowski reaction has been demonstrated in the synthesis of various quinazoline analogs, including those with potential EGFR-inhibiting properties. wikipedia.org

Condensation and Decarboxylation Approaches

Another important strategy for constructing the quinazoline core involves condensation reactions followed by decarboxylation. A notable example is the synthesis of quinazoline by the decarboxylation of its 2-carboxy derivative, a method developed by Bischler and Lang. nih.gov More contemporary approaches have utilized visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes to produce quinazolin-4(3H)-ones. nih.gov This method is advantageous as it often proceeds under mild conditions without the need for metal catalysts. nih.gov

Furthermore, the condensation of α-keto acids with 2-aminobenzylamine, followed by decarboxylation under blue LED irradiation, provides a pathway to quinazoline compounds at room temperature, avoiding the use of transition metal catalysts. researchgate.net These methods highlight the ongoing development of more sustainable and efficient synthetic routes to the quinazoline scaffold.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a multi-step approach, starting from appropriately substituted precursors and involving carefully controlled halogenation and functional group transformations.

Specific Reaction Pathways and Precursor Chemistry

While a direct, one-pot synthesis of this compound from simple starting materials is not commonly reported, its synthesis can be envisioned through a logical sequence of reactions. A plausible route would begin with a brominated anthranilic acid derivative, which would then undergo cyclization to form a bromo-quinazolinone intermediate. Subsequent chlorination at the 2-position and introduction of the hydroxyl group at the 8-position would lead to the final product.

For instance, the synthesis could start from 5-bromoanthranilic acid. This precursor could be subjected to a cyclization reaction, for example, with a suitable one-carbon synthon, to form 6-bromoquinazolin-4(3H)-one. The next step would involve the chlorination of the 2-position, which can often be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Finally, the introduction of the hydroxyl group at the 8-position would likely require a separate synthetic step, potentially involving electrophilic substitution on the benzene (B151609) ring of the quinazoline system, although this can be challenging to achieve with high regioselectivity.

An alternative approach involves the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid. osi.lv This intermediate could potentially be converted to the target compound through reduction of the sulfonyl chloride and subsequent replacement of the resulting thiol with a hydroxyl group, along with chlorination at the 2-position.

Derivatization Strategies for the 8-Hydroxyl Group and Halogenated Positions

The functional groups present in this compound, namely the 8-hydroxyl group and the halogens at the 2- and 6-positions, offer multiple sites for further chemical modification.

The 8-hydroxyl group is a versatile handle for derivatization. It can undergo O-alkylation or O-acylation to introduce a variety of substituents. nih.gov For example, reaction with alkyl halides in the presence of a base can yield 8-alkoxyquinazolines. nih.gov The hydroxyl group also activates the aromatic ring towards electrophilic substitution, although care must be taken to control the regioselectivity of such reactions. nih.gov

The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at this position. For instance, reaction with amines can lead to the corresponding 2-aminoquinazolines, while reaction with alkoxides or thiolates can yield 2-alkoxy or 2-alkylthio derivatives, respectively. This reactivity is a cornerstone of quinazoline chemistry, enabling the synthesis of diverse libraries of compounds for biological screening.

The 6-bromo substituent can also participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed transformations allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the 6-position. frontiersin.org This provides a powerful tool for extending the molecular framework and exploring structure-activity relationships.

The strategic combination of these derivatization reactions allows for the systematic modification of the this compound scaffold, leading to a vast array of analogs with potentially diverse chemical and biological properties.

Advanced Synthetic Techniques for Halogenated Quinazoline Derivatives

Modern synthetic organic chemistry has introduced a variety of advanced techniques that have been applied to the synthesis of halogenated quinazolines, offering improvements in efficiency, selectivity, and environmental impact over classical methods.

Transition-metal-catalyzed reactions have become indispensable in the synthesis and functionalization of quinazolines. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are widely used for the derivatization of halogenated quinazolines. frontiersin.org Copper-catalyzed reactions have also proven effective for the synthesis of quinazolines, for instance, through the condensation of o-iodobenzaldehydes with amidine hydrochlorides. nih.gov Furthermore, iron, cobalt, and ruthenium-based catalysts have been employed in various cyclization and C-H activation strategies to construct the quinazoline core. nih.govnih.govorganic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in quinazoline synthesis. nih.govfrontiersin.org The Niementowski reaction, for example, can be performed under microwave irradiation to significantly shorten the reaction time. researchgate.net This technique is particularly beneficial for reactions that traditionally require high temperatures and long reaction times.

Photocatalysis offers a green and sustainable approach to chemical synthesis. Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using organic dyes as photocatalysts has been developed for the synthesis of quinazolin-4(3H)-ones. nih.gov This method avoids the use of metal catalysts and often proceeds under mild conditions.

Multi-component reactions (MCRs) provide an efficient means of generating molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazolines, often catalyzed by iodine or metal catalysts. nih.govresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of diverse quinazoline libraries.

These advanced synthetic techniques continue to expand the toolbox available to chemists for the preparation of complex halogenated quinazoline derivatives, facilitating the exploration of their chemical space and potential applications.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The functionalization of the quinazoline scaffold, particularly through the introduction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, is a cornerstone of modern medicinal chemistry. Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective modification of halogenated quinazolines, such as this compound. The differential reactivity of the halogen atoms at the C2, C4, and C6 positions allows for sequential and site-selective reactions. Generally, the C4-Cl bond is the most reactive, followed by the C2-Cl and then the C6-Br bond. researchgate.netnih.gov This hierarchy of reactivity enables a controlled, stepwise introduction of various substituents.

Sonogashira Coupling:

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a widely used method for constructing C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound and its analogs, this reaction allows for the introduction of alkynyl groups. For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines have been shown to undergo Sonogashira coupling with terminal acetylenes, such as propargyl alcohol, phenylacetylene, and 2-pyridinylacetylene. nih.gov This reaction proceeds with exclusive replacement of the more reactive 4-chloro atom to yield 4-alkynyl-6,7-dibromoquinazolines in moderate to good yields (53%–72%). nih.gov The reaction is typically carried out under mild conditions using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst in the presence of a base. nih.govresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate, forming a C-C bond. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. libretexts.orgnih.gov In the synthesis of quinazoline derivatives, the Suzuki-Miyaura reaction has been employed for the arylation of halogenated precursors. For example, 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one has been successfully coupled with various aryl-, heteroaryl-, and alkylboronic acids to produce 2-cyclopropyl-6-phenyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one derivatives. nih.gov Similarly, 6-chloro and 6-bromo steroids have been shown to be reactive in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of this method for modifying even complex molecular scaffolds. researchgate.net

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.govbeilstein-journals.org This reaction provides a direct method for the alkenylation of the quinazoline core. For instance, the Heck cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine with tert-butyl acrylate (B77674) or 2-methylbut-3-en-2-ol, using a Pd(OAc)₂–tri-o-tolylphosphine catalyst system, afforded the corresponding 6-alkenyl derivatives in good yields (63% and 86%, respectively). nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. organic-chemistry.orgacs.org This reaction is a powerful tool for introducing amino functionalities onto the quinazoline ring system. Sequential and selective Buchwald-Hartwig amination reactions have been developed for the controlled functionalization of dihaloquinolines, such as 6-bromo-2-chloroquinoline. nih.gov By carefully controlling the reaction conditions, selective amination at the more reactive position can be achieved. For example, selective amination of an aryl bromide in the presence of a less reactive heteroaryl chloride is possible. nih.gov This methodology allows for the introduction of a diverse range of cyclic and acyclic amines. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Quinazolines and Related Heterocycles

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 2-Aryl-6,8-dibromo-4-chloroquinazolines | Terminal acetylenes (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI, NEt₃, DMF | 4-Alkynyl-6,7-dibromoquinazolines | 53-72% | nih.gov |

| Suzuki-Miyaura | 6-Bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acids | Pd(OAc)₂, K₂CO₃, dioxane/water | 6-Aryl-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Not specified | nih.gov |

| Heck | 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | tert-Butyl acrylate | Pd(OAc)₂, tri-o-tolylphosphine, NEt₃, acetonitrile | 6-Alkenyl-4-(isopropylamino)quinazoline | 63% | nih.gov |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Cyclic amines | Palladium catalyst and ligand | 6-Amino-2-chloroquinoline | Not specified | nih.gov |

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolines and their derivatives to develop more environmentally benign and sustainable methodologies. rsc.orgdeepdyve.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.govorganic-chemistry.org The application of microwave-assisted synthesis to quinazoline chemistry has been extensive. researchgate.netrsc.org For example, the synthesis of various quinazoline derivatives has been achieved through microwave-promoted reactions, such as the condensation of 2-aminoarylalkanone O-phenyl oximes with aldehydes. organic-chemistry.org This method has been shown to be rapid and efficient for producing functionalized quinazolines. organic-chemistry.org Microwave irradiation has also been successfully employed in the one-pot synthesis of quinazolinone scaffolds from simple and readily available starting materials. frontiersin.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govtandfonline.comijsrch.com This technique has been successfully applied to the synthesis of quinazoline derivatives. For instance, an environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitutions has been developed using ultrasonic irradiation. nih.gov This method has been used to prepare a library of quinazoline derivatives. nih.gov Furthermore, the synthesis of 4-tosyl quinazoline derivatives has been achieved through a one-pot, copper-catalyzed cross-coupling reaction under ultrasonic conditions, which significantly reduced the reaction time and improved the efficiency of product preparation. nih.gov

Mechanochemical Synthesis:

Mechanochemistry involves conducting chemical reactions in the absence of solvents by grinding solid reactants together, often in a ball mill. beilstein-journals.orgnih.govbeilstein-journals.org This solvent-free approach aligns well with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic solvents. The mechanochemical synthesis of quinazolin-4(3H)-ones has been demonstrated through the reaction of 2-aminobenzamides, aldehydes, and an oxidizing agent under ball-milling conditions. beilstein-journals.orgnih.gov This method has been shown to be a viable route for the synthesis of substituted quinazolin-4(3H)-one derivatives. beilstein-journals.org

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that have a melting point significantly lower than that of the individual components. rsc.orgnih.govroyalsocietypublishing.org They are considered green solvents due to their low toxicity, biodegradability, and low volatility. nih.govroyalsocietypublishing.orgresearchgate.net DESs have been utilized as both the solvent and catalyst in the synthesis of quinazolinones and dihydroquinazolinones. rsc.orgresearchgate.net For example, a mild and greener protocol for the synthesis of substituted quinazolinones has been developed using a deep eutectic solvent to mediate the cyclization of 2-aminobenzamides with a variety of aldehydes, affording the products in good to excellent yields. rsc.orgresearchgate.net The use of DESs in combination with other green techniques, such as ultrasonic irradiation, has also been explored for the synthesis of bis-quinazolinones. nih.govroyalsocietypublishing.org

Table 2: Comparison of Green Chemistry Approaches for Quinazoline Synthesis

| Approach | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, enhanced reaction rates | Condensation of 2-aminoarylalkanone O-phenyl oximes with aldehydes | Shorter reaction times, higher yields, cleaner reactions | frontiersin.orgorganic-chemistry.org |

| Ultrasound-Assisted | Acoustic cavitation, enhanced mass transfer | Bischler cyclization for quinazoline synthesis | Mild conditions, improved yields | nih.gov |

| Mechanochemical | Solvent-free, mechanical energy input | Reaction of 2-aminobenzamides and aldehydes | Reduced waste, no solvent required | beilstein-journals.orgnih.gov |

| Deep Eutectic Solvents | Biodegradable, low toxicity, recyclable | Cyclization of 2-aminobenzamides with aldehydes | Environmentally benign solvent and catalyst system | rsc.orgresearchgate.net |

Biological Activity Research Paradigms for 6 Bromo 2 Chloro Quinazolin 8 Ol and Quinazoline Derivatives

Research into Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Quinazoline (B50416) derivatives are a major focus of research for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. tandfonline.comresearchgate.net Studies have shown that these compounds possess a broad spectrum of activity, and substitutions on the quinazoline ring, including halogenation, play a crucial role in their efficacy. nih.govmdpi.com

In vitro Assays for Inhibition Spectrum and Potency

The antimicrobial potential of quinazoline derivatives is primarily evaluated through established in vitro assays that determine their spectrum of activity and potency against a panel of microorganisms. Standard methods include the agar-disk diffusion and agar (B569324) well diffusion techniques for initial screening. tandfonline.comvanderbilt.edu These assays measure the zone of inhibition to provide a qualitative assessment of a compound's activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. tandfonline.comresearchgate.net

For a more quantitative measure of potency, the Minimum Inhibitory Concentration (MIC) is determined using methods like the agar streak dilution method. researchgate.net The MIC value represents the lowest concentration of a compound that prevents visible growth of a microorganism. Research on various quinazolinone derivatives has demonstrated their efficacy, with some compounds showing significant activity. For instance, certain 6,8-dibromo-4(3H)quinazolinone derivatives have shown broad-spectrum antimicrobial activity with MIC values as low as 62.5 µg/ml against both bacterial and fungal strains. researchgate.net Similarly, studies on 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have confirmed their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

| Compound Class | Test Organisms | Assay Method | Observed Activity | Source |

|---|---|---|---|---|

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Agar-disk diffusion | Excellent activity against Gram-positive bacteria; good against Gram-negative bacteria; moderate against C. albicans. | tandfonline.com |

| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | E. coli, P. putida, S. typhi, B. subtilis, S. aureus, C. albicans, A. niger | MIC determination | Good antimicrobial activity with MIC values ranging from 2.5–20 μg/mL. | acs.org |

| 6,8-dibromo-4(3H)quinazolinone derivatives | S. aureus, L. monocytogenes, B. cereus, E. coli, P. aeruginosa, S. typhimurium, C. albicans, A. flavus | Paper disc diffusion, MIC determination | Broad-spectrum activity with MIC values of 62.5 µg/ml for potent compounds. | researchgate.net |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus sp., E. coli, K. pneumonia, C. albicans | Agar well plate | Showed higher antibacterial activity compared to its benzoxazinone (B8607429) precursor. | mediresonline.org |

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Interaction, Cell Wall Disruption)

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation, though several modes of action have been proposed. One suggested mechanism involves the inhibition of essential bacterial enzymes. For example, some quinazoline-2,4(1H,3H)-dione derivatives have been designed as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for DNA replication and repair. vanderbilt.edu Another area of exploration is the interaction with dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis in bacteria. researchgate.net

Additionally, some quinazoline derivatives are believed to exert their antimicrobial effects by interacting with the bacterial cell wall or membrane, leading to disruption of cellular integrity. The lipophilic nature of substituents, such as bromo groups, may facilitate the passage of these compounds across the cell membrane. The ability of some quinoxaline-quinazoline hybrids to act as DNA intercalates has also been suggested through docking studies, indicating a potential mechanism of disrupting DNA-related processes. frontiersin.org

Investigations into Antineoplastic Potential

The quinazoline scaffold is a cornerstone in the development of modern anticancer therapies, with several derivatives approved as clinical drugs. nih.govnih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown in studies to enhance anticancer effects. nih.gov Research into these compounds focuses on their ability to selectively target cancer cells through various mechanisms, including enzyme inhibition and the modulation of key cellular pathways.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, PARP-1, Purine Nucleoside Phosphorylase)

A primary strategy in quinazoline-based cancer research is the inhibition of protein kinases, particularly receptor tyrosine kinases (TKs) that are often overexpressed or mutated in cancer cells. The quinazoline core has emerged as a favored scaffold for developing novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, due to its high affinity for the enzyme's active site. nih.gov

Tyrosine Kinases (EGFR, VEGFR-2): Many 4-anilino-quinazoline derivatives have been synthesized and evaluated as potent inhibitors of EGFR and other TKs like HER2 and VEGFR-2. nih.govcu.edu.eg The substitution pattern on the quinazoline ring is critical for activity. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were developed as potential dual EGFR/HER2 inhibitors, with some showing inhibitory activity comparable to the approved drug lapatinib. nih.gov Docking studies of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives suggest they can bind effectively to the ATP-binding pocket of EGFR, with the bromo-substituent potentially enhancing interactions. nih.gov

Poly(ADP-ribose) Polymerase (PARP): The inhibition of PARP enzymes, which are involved in DNA repair, is another targeted approach in cancer therapy. Quinazoline derivatives have been investigated as PARP inhibitors, representing a promising avenue for developing targeted chemotherapeutic agents. nih.gov

| Compound/Derivative Class | Enzyme Target | Cell Line | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|---|

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | EGFR (mutated) | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.govresearchgate.net |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | EGFR (mutated) | SW480 (Colon) | 17.85 ± 0.92 µM | nih.govresearchgate.net |

| 4-bromo-phenylethylidene-hydrazinyl quinazoline derivative (21) | EGFR (wild-type) | - | 46.1 nM | nih.gov |

| Thieno[2,3-d]pyrimidine-based quinazoline analogue (VIIc) | VEGFR-2 | - | 21.0 nM | cu.edu.eg |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | MCF-7 (Breast) | 168.78 µM | nih.gov |

Cellular Pathway Modulation in Cancer Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

Beyond direct enzyme inhibition, quinazoline derivatives are studied for their ability to modulate cellular signaling pathways that control cell proliferation and survival. Two key mechanisms investigated are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Many quinazoline compounds have been shown to trigger the mitochondrial apoptotic pathway in cancer cells. frontiersin.org This is often characterized by the activation of caspases, a family of proteases that execute apoptosis. For instance, certain chalcones have been shown to induce apoptosis through the activation of initiator caspase-8 and executioner caspases, along with the release of mitochondrial proteins like cytochrome c. researchgate.net Studies on 6-bromo quinazoline derivatives have also pointed to apoptosis induction as a key mechanism of their cytotoxic activity. nih.gov

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Quinazoline derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. For example, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was found to arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase. nih.gov Similarly, other 6-bromo-quinazoline derivatives were observed to induce cell cycle arrest in breast cancer cell lines, preventing their progression into mitosis. cu.edu.eg

Anti-Inflammatory Research Methodologies

The quinazoline nucleus is a well-established scaffold for the development of anti-inflammatory agents. mdpi.com Research in this area employs various in vivo and in vitro models to screen compounds and elucidate their mechanisms of action. The presence of bromo substituents on the quinazoline ring has been specifically linked to potent anti-inflammatory activity. mdpi.comptfarm.pl

Standard preclinical models are used to assess the anti-inflammatory potential of quinazoline derivatives. The carrageenan-induced paw edema model in rats is a widely used assay for evaluating acute anti-inflammatory effects. ptfarm.pljneonatalsurg.com In this model, the reduction in paw swelling after administration of the test compound is measured and compared to a control group and a standard drug like indomethacin. ptfarm.pljneonatalsurg.com For studying chronic inflammation, the cotton pellet-induced granuloma model is often employed, where the inhibitory effect of the compound on the formation of granulomatous tissue is quantified. jneonatalsurg.com

Mechanistic studies aim to identify the molecular targets of these compounds within the inflammatory cascade. Research has shown that some pyrazolo[1,5-a]quinazoline derivatives can inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor κB (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov Other potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis, and the modulation of mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to inflammatory stimuli. jneonatalsurg.comnih.gov For example, molecular modeling has suggested that certain pyrazolo[1,5-a]quinazolines can bind to and inhibit MAPKs such as JNK3, ERK2, and p38α. nih.gov

In vitro and In vivo Models for Anti-inflammatory Assessment

The anti-inflammatory potential of quinazoline derivatives is evaluated using a variety of in vitro and in vivo models that mimic the physiological and pathological processes of inflammation. mdpi.com

In vitro Models:

Inhibition of Pro-inflammatory Mediators: A key approach to assessing anti-inflammatory activity in vitro is to measure the inhibition of pro-inflammatory molecules.

Nitric Oxide (NO) Production Inhibition: Lipopolysaccharide (LPS)-activated macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory agents. rsc.org Compounds that inhibit the production of nitric oxide (NO), a key inflammatory mediator, are considered to have anti-inflammatory potential. rsc.org

Cyclooxygenase (COX) Inhibition: The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation, is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govyoutube.com Assays are conducted to determine the ability of quinazoline derivatives to inhibit the activity of both COX-1 and COX-2, often aiming for selective COX-2 inhibition to reduce gastrointestinal side effects. nih.govyoutube.com

5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. researchgate.net The inhibitory activity of quinazoline derivatives on 5-LOX is evaluated to determine their potential to interfere with this inflammatory cascade. acs.orgthieme-connect.com

Protein Denaturation Inhibition: Inflammation can lead to protein denaturation. tandfonline.com The ability of a compound to prevent heat- or chemically-induced protein denaturation, often using bovine serum albumin or egg albumin, is used as an indirect measure of its anti-inflammatory capacity. tandfonline.comresearchgate.netresearchgate.net

Red Blood Cell (RBC) Membrane Stabilization: The stabilization of the red blood cell membrane from hypotonicity- or heat-induced lysis is another in vitro method to screen for anti-inflammatory activity. nih.govajpp.in This assay is based on the premise that the RBC membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of inflammatory enzymes. ajpp.ind-nb.info

In vivo Models:

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. thieme-connect.com Carrageenan is injected into the paw, inducing a localized inflammatory response characterized by edema. The reduction in paw volume after administration of a test compound, such as a quinazoline derivative, indicates its anti-inflammatory effect. thieme-connect.comnih.gov

Cotton Pellet-Induced Granuloma: To assess the effect on the proliferative phase of inflammation, a sterile cotton pellet is implanted subcutaneously in rats. researchgate.net This induces the formation of granulomatous tissue. The anti-inflammatory activity of a compound is determined by its ability to reduce the dry weight of the granuloma formed. researchgate.net

Other Biologically Relevant Activities (e.g., Antioxidant Effects)

Beyond anti-inflammatory effects, quinazoline derivatives have been explored for other biological activities, with a significant focus on their antioxidant properties. nih.gov

Free Radical Scavenging Assays and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. The antioxidant potential of quinazoline derivatives is a key area of investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant activity.

Nitric Oxide (NO) Radical Scavenging Assay: While NO has important physiological roles, its overproduction can lead to oxidative damage. This assay measures the ability of a compound to scavenge nitric oxide radicals, which are often generated from sodium nitroprusside in solution. The quantity of remaining NO is typically determined using the Griess reagent.

The antioxidant activity of various quinazoline derivatives has been demonstrated in several studies. For instance, some synthesized quinazolin-4(3H)-one derivatives have shown significant DPPH radical scavenging activity. Similarly, certain quinazoline derivatives have exhibited potent nitric oxide scavenging capabilities.

Below is a table summarizing representative findings on the antioxidant activity of some quinazoline derivatives from research studies. It is important to note that these are examples from the broader class of quinazolines and not specific to 6-Bromo-2-chloro-quinazolin-8-ol.

| Compound Class | Assay | Key Findings |

| Quinazolin-4-one derivatives | DPPH Radical Scavenging | Some derivatives exhibited significant scavenging activity, attributed to their ability to donate a hydrogen atom or delocalize electrons. |

| Quinazolin-4-one derivatives | Nitric Oxide (NO) Scavenging | Certain derivatives demonstrated potent nitric oxide scavenging activity, suggesting a role in mitigating NO-induced oxidative stress. |

The ability of quinoline (B57606) derivatives, a related heterocyclic system, to modulate oxidative stress has also been investigated. For example, quinolinic acid has been shown to form complexes with iron, which can influence the generation of reactive oxygen species in the Fenton reaction, exhibiting both pro-oxidant and antioxidant effects depending on the concentration. nih.gov This highlights the complex role that such compounds can play in modulating oxidative stress. nih.gov

Computational and in Silico Approaches in the Study of 6 Bromo 2 Chloro Quinazolin 8 Ol and Quinazoline Analogs

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been instrumental in evaluating the potential of quinazoline (B50416) derivatives as inhibitors of various clinically relevant protein targets, including Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase-1 (PARP-1), and other tyrosine kinases. nih.govtandfonline.combenthamdirect.com These studies calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex.

For instance, in studies involving EGFR , a key target in cancer therapy, docking analyses have been performed on numerous quinazoline derivatives. nih.gov A study on 6-bromo-quinazoline-4(3H)-one derivatives revealed binding energies of -6.7 kcal/mol and -5.3 kcal/mol for specific analogs. nih.gov These compounds were found to interact with key amino acid residues in the EGFR active site, including Lys721, Leu694, and Met742, which are crucial for the active conformation of the receptor. nih.gov Other research has consistently highlighted the importance of hydrogen bonding with the methionine residue (Met769 or Met793) in the hinge region of the EGFR kinase domain for the stable binding of quinazoline inhibitors. kemdikbud.go.idresearchgate.netugm.ac.id

Similarly, quinazolinone derivatives have been investigated as dual inhibitors of PARP1 and STAT3 . tandfonline.com Docking studies using the Glide module showed significant glide energies, with values for some derivatives reaching as low as -82.521 kcal/mol against PARP1. tandfonline.com Key interactions observed included hydrogen bonds with residues like Try640 and Try657, as well as pi-pi stacking with the quinazoline ring. tandfonline.com

In the context of Tyrosine Kinase inhibition beyond EGFR, quinazoline analogs have been modeled against targets like erbB-2. benthamdirect.comnih.gov These docking simulations, coupled with QSAR, help to understand the structural requirements for potent inhibition. benthamdirect.comnih.gov The binding modes identified in these studies provide a rational basis for the observed biological activity and guide the synthesis of new derivatives with improved potency. For example, docking of quinazolin-2,4-dione hybrids against S. aureus tyrosyl-tRNA synthetase showed binding affinities as strong as -9.0 kcal/mol, comparable to the reference drug ciprofloxacin. rsc.org

Table 1: Examples of Binding Affinities of Quinazoline Derivatives from Molecular Docking Studies

| Compound Series | Target Protein | Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| 6-Bromo-quinazoline-4(3H)-one derivatives | EGFR | -6.7 kcal/mol | Lys721, Leu694, Met742 |

| Quinazolinone derivatives | PARP1 | -62 to -82.5 kcal/mol (Glide Score) | Try640, Try657 |

| Quinazoline-based inhibitors | EGFR | -7.4 kcal/mol | Met793, Asp855 |

| Quinazolin-2,4-dione hybrids | S. aureus tyrosyl-tRNA synthetase | -8.2 to -9.0 kcal/mol | GLY193, ASP195, GLN196 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural, physicochemical, or electronic properties (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized compounds.

QSAR studies on quinazoline analogs have successfully generated predictive models for their anticancer activity. nih.gov These models are typically developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.govresearchgate.net

In one study focusing on quinazoline derivatives as cytotoxic agents against a breast cancer cell line, a QSAR model was developed using genetic algorithm-partial least squares (GA-PLS). nih.gov The model identified constitutional, functional, chemical, and charge descriptors as significant parameters for predicting anticancer activity. nih.gov Another 2D-QSAR analysis of 31 quinazoline derivatives as EGFR inhibitors for lung cancer resulted in a robust MLR model with strong predictive capabilities, indicated by a high squared correlation coefficient for the test set (R²_test = 0.941) and a good cross-validation coefficient (Q²_cv = 0.669). acs.org

For quinazoline derivatives targeting the tyrosine kinase erbB-2, an MLR-based QSAR model showed high statistical significance (r² = 0.956, q² = 0.915). benthamdirect.comnih.gov This model revealed that specific electro-topological state (E-state) descriptors, namely SaaOE-Index and SsCIE-index, were the most important predictors of inhibitory activity. benthamdirect.comnih.gov The positive coefficient for the SsClE-index descriptor suggested that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhances the biological activity. benthamdirect.comnih.gov Conversely, the model indicated that a methyl group substituent (SsCH3E-index) has a deactivating effect. nih.gov These findings provide clear, quantitative guidelines for designing more effective inhibitors. benthamdirect.comnih.gov

Table 2: Statistical Validation of Selected QSAR Models for Quinazoline Derivatives

| Target / Activity | QSAR Model Type | R² (Training Set) | q² or Q²_cv (Cross-Validation) | pred_r² or R²_test (External Validation) |

|---|---|---|---|---|

| Tyrosine Kinase (erbB-2) Inhibition | MLR | 0.956 | 0.915 | 0.617 |

| PAK4 Inhibition | CoMSIA | 0.984 | 0.762 | 0.822 |

| EGFR Inhibition (Lung Cancer) | MLR | 0.745 | 0.669 | 0.941 |

| MMP-13 Inhibition | CoMSIA | 0.992 | 0.704 | 0.839 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the ligand-protein complex, the persistence of key interactions, and conformational changes that may occur upon binding.

MD simulations are frequently performed on the most promising ligand-target complexes identified through molecular docking. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site. kemdikbud.go.idresearchgate.net

For example, a 100-nanosecond MD simulation was conducted to study the interaction between 6-bromo-quinazoline derivatives and the EGFR receptor. nih.gov The simulation aimed to assess the conformational stability of the enzyme-inhibitor complex, providing deeper insights beyond the static docking pose. nih.gov In another study, MD simulations of two potential quinazoline inhibitors complexed with EGFR showed that while both interacted with the key methionine residue, one inhibitor (A2) formed a more stable complex over time, which correlated with a lower calculated binding free energy. kemdikbud.go.idugm.ac.id

The Root Mean Square Fluctuation (RMSF) is also analyzed to identify the flexibility of individual amino acid residues. researchgate.net Low fluctuation in the active site residues indicates a stable binding environment. researchgate.net Simulations of quinazolinone derivatives with targets such as PAK4 and PARP1 have shown that hydrogen bonds and hydrophobic interactions are crucial for maintaining the stability of the complex, with specific residues like Leu398 in PAK4 playing a key role. tandfonline.combenthamdirect.com These dynamic studies confirm the binding modes predicted by docking and provide a more rigorous assessment of a compound's potential as an inhibitor. tandfonline.comabap.co.in

Table 3: Summary of MD Simulation Studies on Quinazoline-Target Complexes

| Compound/Derivative | Target Protein | Simulation Duration | Key Stability Finding |

|---|---|---|---|

| Quinazolinone derivative 5 | EGFR, VEGFR2, c-Met | Not Specified | Stable RMSD plots illustrate structural stability of ligand-receptor complexes. |

| 6-Bromo-quinazoline derivative | EGFR | 100 ns | Simulation assessed the conformational stability of the enzyme-inhibitor complex. |

| Quinazoline derivative (A2) | EGFR | Not Specified | Exhibited a more stable interaction and lower binding free energy compared to another analog. |

| Quinazolinone derivative (1f) | PARP1 | 100 ns | The protein-ligand complex showed dynamic stability, supporting its inhibitory potential. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.de It provides valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

In the study of quinazoline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(p,d) or 6-311++G**, are employed to optimize the molecular geometry and compute key electronic properties. nih.govrdmodernresearch.com For instance, DFT analysis was performed on 6-bromo quinazoline derivatives to complement docking and MD simulation results, providing insights into their thermodynamic stability. nih.gov

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The energy gap between HOMO and LUMO (ΔE_gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These quantum chemical parameters are often used as descriptors in QSAR models. nih.gov Studies have used DFT to refine the geometries of quinazoline analogs before calculating descriptors for QSAR analysis, thereby improving the accuracy of the resulting models. nih.gov Furthermore, DFT has been used to analyze the excited-state intramolecular proton transfer (ESIPT) properties of quinazoline derivatives, which is crucial for applications like sunscreens, by calculating potential energy surfaces and electronic spectra. acs.orgnih.gov

Emerging Research Frontiers and Future Perspectives for 6 Bromo 2 Chloro Quinazolin 8 Ol

Development of Novel Hybrid Molecules Incorporating the 6-Bromo-2-chloro-quinazolin-8-ol Scaffold

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, or even novel mechanisms of action. The this compound scaffold is an ideal candidate for creating such hybrid molecules due to its inherent biological relevance and multiple points for chemical modification.

Researchers are actively exploring the synthesis of hybrid molecules that link the this compound core to other biologically active moieties. For instance, the quinazoline (B50416) ring system is a known component of anticancer agents, and the presence of a halogen at the 6-position can enhance these effects. nih.gov By coupling this scaffold with other anticancer pharmacophores, it is possible to develop dual-action agents that target multiple pathways involved in cancer progression. One area of interest is the development of inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology. rsc.org

Another promising avenue is the hybridization of the quinazoline scaffold with moieties known to possess antimicrobial or anti-inflammatory properties. For example, combining the quinazoline core with a benzothiazole (B30560) or a sulfonamide group could yield novel compounds with enhanced antibacterial or antifungal activity. nih.govmdpi.com The rationale behind this approach is to leverage the known bioactivity of each component to create a synergistic effect in the resulting hybrid molecule.

Exploration of Multi-Target Directed Ligands Derived from the Core Structure

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org this compound provides a versatile starting point for the design of multi-target directed ligands (MTDLs). The strategic modification of its core structure allows for the introduction of functional groups that can interact with various biological targets simultaneously.

For instance, derivatives of the 6-bromo-quinazolin-4(3H)-one scaffold have been investigated as dual inhibitors of EGFR and VEGFR-2. rsc.org The design of these molecules often involves appending different aryl groups to the quinazolinone core to optimize interactions within the ATP-binding sites of both kinases. rsc.org This dual inhibition can lead to a more potent antitumor effect by simultaneously blocking key signaling pathways involved in tumor growth and angiogenesis.

Furthermore, the quinazoline scaffold itself is known to interact with a variety of receptors and enzymes. nih.govnih.gov By carefully selecting the substituents at the 2, 3, and 8-positions of the 6-bromo-quinazolin-8-ol core, it is possible to fine-tune the molecule's affinity for different targets. This approach could lead to the development of MTDLs for a range of diseases, including those with complex multifactorial pathologies.

Advanced Methodologies for Synthesis and Biological Evaluation

The efficient synthesis and thorough biological evaluation of novel this compound derivatives are crucial for advancing their therapeutic potential. Researchers are continuously developing more advanced and efficient synthetic routes to access a wider diversity of these compounds. Traditional methods are being refined, and new catalytic systems are being employed to improve yields and reduce reaction times. indianchemicalsociety.com

For example, the synthesis of related quinazolinone derivatives often starts from anthranilic acid, which is then subjected to a series of reactions to build the heterocyclic core. nih.gov The introduction of the bromo, chloro, and hydroxyl groups at specific positions requires careful planning and execution of the synthetic strategy. Modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, could offer significant advantages in the preparation of these compounds.

In parallel with synthetic advancements, high-throughput screening methods are being utilized to rapidly assess the biological activity of newly synthesized compounds. nih.gov Cellular assays are employed to determine the cytotoxic effects of these molecules on various cancer cell lines, while enzyme inhibition assays can quantify their potency against specific molecular targets. nih.gov Furthermore, computational methods like molecular docking and molecular dynamics simulations are playing an increasingly important role in understanding the binding modes of these ligands and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Addressing Research Gaps in the Understanding of this compound Bioactivity

Despite the promising potential of this compound and its derivatives, several research gaps need to be addressed to fully understand their bioactivity and therapeutic applications. A comprehensive understanding of the structure-activity relationships (SAR) is still evolving. While the importance of the halogen at position 6 is recognized for enhancing anticancer activity, the precise influence of the chloro group at position 2 and the hydroxyl group at position 8 on various biological targets is not fully elucidated. nih.gov

Systematic studies are needed to explore the effect of a wide range of substituents at these positions on the molecule's potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and biological evaluation of a large library of analogs.

Furthermore, the precise mechanisms of action for many of the observed biological activities remain to be fully characterized. While some derivatives have been shown to inhibit specific enzymes like EGFR, the broader spectrum of their molecular interactions is often unknown. nih.gov In-depth mechanistic studies, including proteomics and genomics approaches, could help identify the full range of cellular pathways modulated by these compounds.

Another critical area for future research is the in vivo evaluation of the most promising compounds. While many derivatives show potent in vitro activity, their efficacy and safety in animal models need to be established to warrant further development as therapeutic agents. Addressing these research gaps will be essential for translating the potential of this compound into clinically useful drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-quinazolin-8-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of 8-hydroxyquinazoline derivatives. Controlled bromination at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid, followed by chlorination at the 2-position with POCl₃ or SOCl₂, achieves regioselectivity . Key factors include:

- Temperature : Bromination at 60–80°C minimizes side products.

- Catalysts : FeCl₃ or AlCl₃ enhances halogenation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (C8-OH) appears as a singlet at δ 10.2–10.5 ppm. Aromatic protons (C3, C4, C5, C7) show splitting patterns consistent with quinazoline’s fused ring system .

- ¹³C NMR : Distinct peaks for C6-Br (~115 ppm) and C2-Cl (~125 ppm) confirm substitution .

- HRMS : Molecular ion [M+H]⁺ at m/z 272.94 (C₈H₅BrClN₂O) with isotopic patterns matching Br/Cl .

Q. What are the solubility and stability profiles of this compound under different pH conditions?

- Methodological Answer :

- Solubility : Poor in water; soluble in DMSO, DMF, and ethanol. Adjusting pH to 8–9 (using NaOH) increases aqueous solubility via deprotonation of the hydroxyl group .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >11). Store at –20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity be ensured during halogenation to avoid competing substitution at C4 or C7?

- Methodological Answer :

- Steric/Electronic Control : Bromination at C6 is favored due to the electron-donating hydroxyl group at C8, which directs electrophiles to the para position. Chlorination at C2 is achieved using POCl₃ with catalytic DMAP, leveraging steric hindrance from the C6-Br substituent .

- Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water) identifies intermediates, allowing reaction termination at >90% target product .

Q. What strategies resolve contradictions in reported biological activity (e.g., anti-tumor IC₅₀ variability across studies)?

- Methodological Answer :

- Assay Standardization : Discrepancies arise from cell line specificity (e.g., HepG2 vs. MCF7) and incubation time (48 vs. 72 hours). Use standardized protocols (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin) .

- Metabolic Interference : Some studies omit serum protein binding effects. Pre-treat compounds with albumin (40 mg/mL) to mimic physiological conditions .

Q. How can computational modeling predict binding modes of this compound with kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., EGFR, PDB ID: 1M17). The C8-OH forms hydrogen bonds with Thr766, while C6-Br and C2-Cl occupy hydrophobic pockets .

- MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Q. What crystallographic methods validate the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform). SHELX software refines structures, with R-factor <0.05 confirming accuracy. The Br/Cl positions are resolved using anomalous scattering .

- Powder XRD : Compare experimental patterns (Cu-Kα radiation) with Mercury-simulated data to detect polymorphs .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence properties in material science applications?

- Methodological Answer :

- Environmental Sensitivity : Fluorescence quenching in polar solvents (e.g., water) vs. enhancement in aprotic solvents (e.g., THF) explains discrepancies. Use time-resolved fluorescence spectroscopy to measure quantum yield (Φ) under controlled conditions .

- Impurity Effects : Trace metals (e.g., Fe³⁺) from synthesis can quench fluorescence. Purify via chelation (EDTA wash) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.